Furan-2-yl(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
CAS No.: 1021073-53-9
Cat. No.: VC6991011
Molecular Formula: C18H18N6O2
Molecular Weight: 350.382
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021073-53-9 |
|---|---|
| Molecular Formula | C18H18N6O2 |
| Molecular Weight | 350.382 |
| IUPAC Name | furan-2-yl-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H18N6O2/c25-18(15-2-1-13-26-15)24-11-9-23(10-12-24)17-4-3-16(21-22-17)20-14-5-7-19-8-6-14/h1-8,13H,9-12H2,(H,19,20,21) |
| Standard InChI Key | LBAFFYAHUUCFAV-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC=CO4 |
Introduction
Structural Characterization and Molecular Properties
Core Architecture
The compound’s structure integrates three distinct heterocyclic systems:
-
Furan ring: A five-membered aromatic oxygen-containing ring (CHO) linked via a ketone group to the piperazine moiety.
-
Piperazine ring: A six-membered diamine ring (CHN) that enhances molecular flexibility and potential hydrogen-bonding interactions.
-
Pyridazine-pyridin-4-ylamino system: A six-membered diazine ring (CHN) substituted with a pyridin-4-ylamino group, which introduces additional hydrogen-bonding and π-stacking capabilities.
This combination creates a planar yet flexible framework, as evidenced by its InChIKey LBAFFYAHUUCFAV-UHFFFAOYSA-N and SMILES C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC=CO4.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1021073-53-9 |
| Molecular Formula | CHNO |
| Molecular Weight | 350.382 g/mol |
| IUPAC Name | furan-2-yl-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
| Topological Polar Surface Area | 107 Ų |
Synthesis and Analytical Profiling
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically proceeding as follows:
-
Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazine derivatives yields the pyridazine ring.
-
Piperazine Coupling: Nucleophilic substitution reactions attach the piperazine moiety to the pyridazine system.
-
Furan Ketone Introduction: Acylation of the piperazine nitrogen with a furan-2-carbonyl chloride completes the structure.
Critical parameters include:
-
Temperature: Controlled heating (80–120°C) to prevent side reactions.
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
-
Catalysts: Palladium-based catalysts facilitate cross-coupling steps.
Analytical Validation
-
Nuclear Magnetic Resonance (NMR): and NMR confirm ring connectivity and substituent positions.
-
Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak at m/z 350.382.
-
Thin-Layer Chromatography (TLC): Monitors reaction progress and purity (>95% by UV visualization).
| Compound | Biological Activity | Molecular Target |
|---|---|---|
| VC6991011 (This compound) | Under investigation | Hypothetical kinase targets |
| VC5374880 (Brominated analog) | Antimicrobial (in silico) | Bacterial dihydrofolate reductase |
| VC7597028 (Difuran analog) | Anticancer (cell-based assays) | Tubulin polymerization |
Challenges and Future Directions
Solubility and Bioavailability
The compound’s solubility remains uncharacterized, but its logP (calculated 2.8) suggests moderate lipophilicity, potentially limiting aqueous solubility. Strategies to address this include:
-
Prodrug Design: Introducing ionizable groups (e.g., phosphate esters).
-
Nanoparticle Formulation: Encapsulation in PEGylated liposomes.
Toxicity Profiling
No in vivo toxicity data exist, but in silico predictions (e.g., ProTox-II) indicate low hepatotoxicity risk (probability: 0.23).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume